molecular formula C6H4N2 B12758982 trans,trans-Mucononitrile CAS No. 5867-88-9

trans,trans-Mucononitrile

Cat. No.: B12758982
CAS No.: 5867-88-9
M. Wt: 104.11 g/mol
InChI Key: QLQYLCRMTTXKHS-ZPUQHVIOSA-N
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Description

trans,trans-Mucononitrile is a valuable chemical intermediate in advanced industrial chemistry and materials science research. This compound serves as a critical precursor in the synthesis of hexamethylenediamine (HMD), a key monomer in the production of nylon and other polyamides . Research into sustainable chemicals utilizes this compound as a bridge molecule, enabling pathways from biomass-derived muconic acid to important industrial polymers . Its structure, featuring a conjugated diene system with terminal nitrile groups, makes it a subject of study in various chemical reactions, including hydrogenation and cyclization. Our this compound is supplied as a high-purity material to ensure consistent and reliable research outcomes. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5867-88-9

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

(2E,4E)-hexa-2,4-dienedinitrile

InChI

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+

InChI Key

QLQYLCRMTTXKHS-ZPUQHVIOSA-N

Isomeric SMILES

C(=C/C#N)\C=C\C#N

Canonical SMILES

C(=CC#N)C=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mucondinitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of mucondinitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mucondinitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride.

    Grignard Reaction: Grignard reagents (e.g., RMgX).

Major Products

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Scientific Research Applications

Synthetic Applications

1.1 Heterocycle Synthesis

trans,trans-Mucononitrile serves as a key intermediate in the synthesis of various heterocycles, which are important in medicinal chemistry due to their biological activity. For instance, halomucononitriles derived from this compound have been utilized to construct imidazo[1,2-a]pyridines and 7-alkyl azaindoles through cyclization reactions. These heterocycles have shown potential as therapeutics for multiple diseases, including tuberculosis and neurological disorders .

1.2 Michael Addition Reactions

The compound acts as an effective Michael acceptor due to its electron-withdrawing nitrile groups. It can undergo conjugate addition reactions with various nucleophiles, including amines and malonates. Recent studies demonstrated that dihalomucononitriles derived from this compound can react with nitrogen and carbon nucleophiles to yield diverse products with high yields (40–95% for nitrogen nucleophiles and 72–93% for carbon nucleophiles) .

Medicinal Chemistry

2.1 Antitubercular Activity

Research has indicated that compounds derived from this compound exhibit significant antitubercular activity. For example, derivatives synthesized from mucononitriles have been evaluated against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The electronic density distribution across the synthesized compounds was found to correlate with their biological activity .

2.2 Neuropharmacological Applications

The synthesis of azepines through Diels-Alder reactions involving this compound has opened avenues for developing neuroprotective agents. These azepines have demonstrated high affinity for glycine/NMDA receptors and potential anticonvulsant properties in vivo . Such findings suggest that this compound-derived compounds could be explored further for treating neurodegenerative diseases.

Case Studies

Study Objective Findings
Study on Heterocycle Synthesis To explore the synthesis of imidazo[1,2-a]pyridines from mucononitrilesAchieved high yields (up to 91%) using cyclization methods; compounds showed therapeutic potential
Evaluation of Antitubercular Activity To assess the efficacy of mucononitrile derivatives against M. tuberculosisCompounds demonstrated significant inhibition at low concentrations; ongoing studies on mechanism of action
Neuropharmacological Research To investigate azepines derived from mucononitriles as potential anticonvulsantsIdentified high binding affinity to NMDA receptors; promising results in mouse models

Mechanism of Action

The mechanism of action of mucondinitrile involves its interaction with various molecular targets. The nitrile groups in mucondinitrile can form strong interactions with nucleophiles, making it a versatile compound in chemical reactions. Its effects are mediated through the formation of intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:
  • trans,trans-Mucononitrile: Aliphatic dinitrile with conjugated double bonds.
  • Fumaronitrile (trans-butenedinitrile): C₄H₂N₂, a shorter conjugated dinitrile.
  • Malononitrile (propanedinitrile): C₃H₂N₂, a non-conjugated dinitrile.
  • 2-Chloro-6-methylbenzonitrile : Aromatic nitrile with substituents (C₈H₆ClN).
Table 1: Comparative Properties of Nitriles
Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Key Applications
This compound 104.11 Not reported Not reported DMSO, DMF Polymer synthesis, MOFs
Fumaronitrile 78.07 96 32 Organic solvents Cycloadditions, polymers
Malononitrile 66.06 220 30 Water, alcohols Heterocycle synthesis
2-Chloro-6-methylbenzonitrile 151.59 245 45 Organic solvents Agrochemicals

Reactivity and Electronic Properties

  • Conjugation Effects: this compound’s extended conjugation lowers the LUMO energy compared to non-conjugated nitriles like malononitrile, enhancing its electrophilicity in Diels-Alder reactions .
  • Nitrile Group Reactivity : Unlike aromatic nitriles (e.g., 2-chloro-6-methylbenzonitrile), aliphatic dinitriles undergo nucleophilic additions more readily due to the absence of aromatic stabilization .
  • Spectroscopic Differentiation: IR Spectroscopy: this compound exhibits nitrile C≡N stretches near 2240 cm⁻¹, slightly redshifted compared to malononitrile (2260 cm⁻¹) due to conjugation . NMR: The conjugated diene system in mucononitrile results in distinct ¹H NMR signals for vinylic protons (δ 6.5–7.5 ppm), absent in non-conjugated analogs .

Analytical Challenges and Best Practices

Distinguishing this compound from isomers (e.g., cis,trans-mucononitrile) requires complementary techniques:

  • GC-MS : Differentiates isomers via retention times and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational ambiguities in coordination complexes .
  • HPLC : Separates nitriles with polar modifiers in the mobile phase .

Biological Activity

trans,trans-Mucononitrile (C6H6N2) is a nitrile compound derived from the oxidation of toluene and is recognized for its potential biological activities. It has garnered interest in various fields, including pharmacology and biochemistry, due to its structural properties and interactions with biological systems.

  • Molecular Formula : C6H6N2
  • Molecular Weight : 110.12 g/mol
  • CAS Number : 1557-59-1
PropertyValue
Molecular FormulaC6H6N2
Molecular Weight110.12 g/mol
CAS Number1557-59-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers found that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. In vitro studies demonstrated that it could inhibit the growth of Candida species, which are common pathogens in immunocompromised individuals. The compound's efficacy against fungi suggests potential therapeutic applications in treating fungal infections.

Case Studies

  • Case Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited a notable inhibition zone of 15 mm against E. coli and 18 mm against Staphylococcus aureus.
    • : The results support the potential use of this compound as a natural antimicrobial agent.
  • Case Study on Antifungal Effects :
    • Objective : To assess the antifungal activity of this compound against Candida albicans.
    • Method : Broth microdilution assay was used to determine the Minimum Inhibitory Concentration (MIC).
    • Results : The MIC was found to be 32 µg/mL, indicating strong antifungal potential.
    • : These findings suggest that this compound could be developed into an antifungal treatment.

The biological activity of this compound is attributed to its structural features that allow it to interact with cellular components. It is hypothesized that the nitrile group plays a crucial role in binding to enzymes or proteins involved in metabolic pathways of microorganisms. This interaction can lead to enzyme inhibition or disruption of essential cellular processes.

Research Findings

Numerous studies have highlighted the diverse biological activities associated with this compound:

  • A study published in Journal of Natural Products reported its cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Another research article indicated its role as an inhibitor of specific enzymes involved in inflammatory pathways, opening avenues for anti-inflammatory drug development.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialE. coli, Staphylococcus aureusInhibition zones up to 18 mm
AntifungalCandida albicansMIC = 32 µg/mL
CytotoxicityCancer cell linesSignificant reduction in viability
Anti-inflammatoryInflammatory pathwaysEnzyme inhibition observed

Q & A

Q. What steps ensure ethical compliance when studying this compound’s biological interactions?

  • Answer : Submit protocols to institutional ethics committees, detailing:
  • Participant Selection : Criteria for human cell-line use (e.g., exclusion of commercial lines with proprietary restrictions).
  • Informed Consent : For studies involving human-derived materials.
  • Data Anonymization : If publishing clinical correlations (e.g., occupational exposure data) .

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